1,2-Propanediol, 3-(6-allyl-o-tolyloxy)-
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Overview
Description
1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- is an organic compound with the molecular formula C13H18O3 It is a derivative of propanediol, where one of the hydroxyl groups is substituted with a 6-allyl-o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- typically involves the reaction of 1,2-propanediol with 6-allyl-o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
1,2-Propanediol+6-Allyl-o-tolyl chlorideNaOH, Reflux1,2-Propanediol, 3-(6-allyl-o-tolyloxy)-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Glycerol-1-allyl ether
- Allyl-α-glyceryl ether
- Glycerol α-monoallyl ether
Uniqueness
1,2-Propanediol, 3-(6-allyl-o-tolyloxy)- is unique due to the presence of the 6-allyl-o-tolyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
63905-24-8 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-(2-methyl-6-prop-2-enylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H18O3/c1-3-5-11-7-4-6-10(2)13(11)16-9-12(15)8-14/h3-4,6-7,12,14-15H,1,5,8-9H2,2H3 |
InChI Key |
PDQZSLQGPNGYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCC(CO)O |
Origin of Product |
United States |
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